molecular formula C19H21N3O B11442431 N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

Cat. No.: B11442431
M. Wt: 307.4 g/mol
InChI Key: INOHDTFKLDHVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with 2-methylbenzyl chloride, followed by acetylation with acetic anhydride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the function of certain enzymes involved in cell division, leading to its potential anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-(1H-benzimidazol-2-yl)acetamide
  • N-(1H-benzimidazol-2-yl)-2-phenylacetamide
  • N-(2-methylphenyl)-1H-benzimidazol-2-amine

Uniqueness

N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is unique due to its specific structural features, including the 2-methylphenyl and benzimidazole moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide

InChI

InChI=1S/C19H21N3O/c1-13-8-4-5-9-16(13)12-22-18-11-7-6-10-17(18)21-19(22)14(2)20-15(3)23/h4-11,14H,12H2,1-3H3,(H,20,23)

InChI Key

INOHDTFKLDHVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C

Origin of Product

United States

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